REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([OH:13])=[CH:6][CH:5]=1.N1C=CC=CC=1>ClCCl>[N+:10]([C:8]1[CH:9]=[C:4]([Cl:3])[CH:5]=[C:6]([Br:1])[C:7]=1[OH:13])([O-:12])=[O:11]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
63.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a white precipitate was formed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 200 ml of water
|
Type
|
DISSOLUTION
|
Details
|
the white precipitate was dissolved
|
Type
|
WASH
|
Details
|
The organic layer was then washed with water (2×150 ml), 150 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)Cl)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |